molecular formula C19H16ClN3OS B2632655 N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide CAS No. 1203170-77-7

N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2632655
CAS No.: 1203170-77-7
M. Wt: 369.87
InChI Key: LRXLXCRWUDDGTK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorobenzyl group, a phenylpyrimidinyl group, and a thioacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Formation of the thioacetamide intermediate: This can be achieved by reacting a suitable acetamide precursor with a sulfur source under appropriate conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the thioacetamide intermediate with a chlorobenzyl halide in the presence of a base.

    Coupling with the phenylpyrimidinyl group: The final step involves the coupling of the chlorobenzyl-thioacetamide intermediate with a phenylpyrimidinyl derivative under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology:

    Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.

    Biochemical Studies: Use as a probe or inhibitor in biochemical assays.

Medicine:

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry:

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide would depend on its specific biological or chemical activity. Generally, it may involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanamide
  • N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)propionamide

Comparison:

  • Structural Differences: Variations in the acetamide moiety, such as the length of the carbon chain.
  • Chemical Properties: Differences in reactivity, solubility, and stability.
  • Biological Activity: Variations in potency, selectivity, and toxicity.

Conclusion

N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a compound of significant interest in various scientific fields

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-16-9-5-4-8-15(16)11-21-18(24)12-25-19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXLXCRWUDDGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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